molecular formula C18H25N3S B3830389 3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone

3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone

Cat. No. B3830389
M. Wt: 315.5 g/mol
InChI Key: BVWGZVHOPGESQA-WAZQMIMHSA-N
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Description

“3,7-dimethyl-2,6-octadienal” is also known as Citral, and it has a molecular weight of 152.2334 . It’s a key component in the essential oils of plants, especially lemongrass, and is often used in the synthesis of Vitamin A and ionones .


Molecular Structure Analysis

The molecular structure of Citral can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

Citral has a molecular weight of 152.2334 . More detailed physical and chemical properties might be available in specialized databases or literature.

Mechanism of Action

Citral exhibits antimicrobial activity and pheromonal effects . It’s also been reported to have acaricidal activity against certain mites .

Future Directions

As for future directions, further studies could focus on the synthesis, properties, and potential applications of “3,7-dimethyl-2,6-octadienal N-(4-methylphenyl)thiosemicarbazone”. It would be particularly interesting to explore its potential antimicrobial and acaricidal activities, given the properties of its Citral component .

properties

IUPAC Name

1-[(E)-[(2Z)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3S/c1-14(2)6-5-7-15(3)12-13-19-21-18(22)20-17-10-8-16(4)9-11-17/h6,8-13H,5,7H2,1-4H3,(H2,20,21,22)/b15-12-,19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWGZVHOPGESQA-WAZQMIMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C=C(/C)\CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-[(2Z)-3,7-dimethylocta-2,6-dienylidene]amino]-3-(4-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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